1-Amino-4-((4-chloro-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid
Description
1-Amino-4-((4-chloro-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid (hereafter referred to as the target compound) is a sulfonated anthraquinone derivative characterized by two sulphonic acid groups at positions 2 and 3-sulphophenyl, an amino group at position 1, and a 4-chloro-substituted phenylamino group at position 4 of the anthraquinone core. Its molecular formula is C₂₀H₁₃ClN₂O₈S₂, with a molecular weight of approximately 540.9 g/mol . This compound is utilized in biochemical research, particularly in studies involving purinergic signaling, where it acts as a competitive antagonist for P2X receptors . Its structural complexity and sulfonic acid substituents confer high water solubility, making it suitable for aqueous experimental systems.
Properties
CAS No. |
59969-87-8 |
|---|---|
Molecular Formula |
C20H13ClN2O8S2 |
Molecular Weight |
508.9 g/mol |
IUPAC Name |
1-amino-4-(4-chloro-3-sulfoanilino)-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C20H13ClN2O8S2/c21-12-6-5-9(7-14(12)32(26,27)28)23-13-8-15(33(29,30)31)18(22)17-16(13)19(24)10-3-1-2-4-11(10)20(17)25/h1-8,23H,22H2,(H,26,27,28)(H,29,30,31) |
InChI Key |
KGIBPJBSPMINCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)Cl)S(=O)(=O)O)S(=O)(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1-Amino-4-((4-chloro-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid typically follows these key steps:
- Synthesis of the anthraquinone sulfonic acid core: Starting from anthraquinone, sulfonation is performed to introduce sulfonic acid groups at specific positions (e.g., 2-sulfonic acid).
- Introduction of amino groups: Amination reactions introduce amino substituents on the anthraquinone ring, often via nucleophilic aromatic substitution or reduction of nitro precursors.
- Coupling with substituted anilines: The 4-position amino group is coupled with a substituted aniline derivative, such as 4-chloro-3-sulphophenyl amine, often via diazotization and azo coupling or direct nucleophilic substitution.
- Purification and isolation: The final dye compound is isolated as its sulfonic acid or sodium salt form, often requiring careful pH control and washing steps.
Specific Preparation Routes
Diazotization and Coupling Method
This method involves the preparation of a diazonium salt from a sulfonated chloroaniline derivative, which is then coupled with an aminoanthraquinone sulfonic acid derivative.
- Step 1: Diazotization of 4-chloro-3-sulphanilic acid (4-chloro-3-aminobenzenesulfonic acid) by treatment with sodium nitrite in acidic medium at low temperature (0–5 °C) to form the diazonium salt.
- Step 2: Coupling of the diazonium salt with 1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid under alkaline or neutral conditions to form the azo linkage.
- Step 3: Isolation of the dye by precipitation or crystallization, followed by washing and drying.
This approach allows for the formation of the azo bond between the anthraquinone core and the substituted aniline moiety, yielding the target compound with the correct substitution pattern.
Nucleophilic Aromatic Substitution
An alternative method involves nucleophilic aromatic substitution on a chlorinated anthraquinone sulfonic acid intermediate:
- Step 1: Preparation of 1-chloro-4-nitroanthraquinone-2-sulfonic acid.
- Step 2: Reduction of the nitro group to an amino group.
- Step 3: Nucleophilic substitution of the chlorine atom by 4-chloro-3-sulphophenyl amine under controlled conditions (e.g., elevated temperature, suitable solvent like dimethylformamide).
- Step 4: Purification and isolation of the final compound.
This method requires careful control of reaction conditions to avoid side reactions and to maintain the sulfonic acid groups.
Experimental Data and Research Results
Spectral Characterization
- IR Spectroscopy: Characteristic absorption bands include sulfonic acid groups (~1380 and 1150 cm⁻¹), amino groups (~3300 cm⁻¹), and anthraquinone carbonyl groups (~1650 cm⁻¹).
- NMR Spectroscopy: Proton NMR shows signals corresponding to aromatic protons, amino protons, and sulfonic acid substituted aromatic rings.
- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of the compound, confirming the presence of sulfonic acid and chloro substituents.
Yield and Purity
Typical yields for such multi-step syntheses range from 60% to 85%, depending on the purity of starting materials and reaction conditions. Purification often involves recrystallization from aqueous solvents or dialysis to remove inorganic salts.
Application-Oriented Testing
The compound, being a reactive dye, is tested for:
- Dyeing properties: Affinity to textile fibers such as wool and silk.
- Fastness properties: Light fastness, washing fastness, and rubbing fastness.
- Exhaustion and fixation: Percentage of dye uptake by fabric and fixation efficiency.
Data Table: Summary of Preparation Steps and Conditions
Chemical Reactions Analysis
1-Amino-4-((4-chloro-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its corresponding amine.
Substitution: The sulpho and chloro groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
The structure of the compound includes a sulfonic acid group and a chlorine atom, which contribute to its unique chemical behavior. The molecular interactions facilitated by these groups are crucial for its applications in various fields.
Analytical Chemistry
1-Amino-4-((4-chloro-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid is primarily utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). Its properties allow for effective separation processes based on interactions with the mobile phase. The compound can be analyzed using reverse-phase HPLC methods where acetonitrile-water mixtures are often employed for mass spectrometry applications.
Staining Techniques
Due to its vibrant color properties, this compound is used in staining techniques for microscopy. It can effectively stain biological tissues and cells, allowing for better visualization under a microscope.
Antimicrobial Activity
Research has indicated that Reactive Blue 2 exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest its potential as an antibacterial agent.
Anticancer Properties
Studies on various cancer cell lines have demonstrated that the compound induces apoptosis through mitochondrial pathways. The activation of caspases has been observed, confirming its role in programmed cell death.
Industrial Applications
In the textile industry, this compound is widely used for dyeing processes due to its strong color properties and stability. It is also employed in the production of pigments for plastics and other materials.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers demonstrated the antimicrobial efficacy of Reactive Blue 2 against various bacterial strains. The results indicated that the compound could serve as a potential antibacterial agent in clinical settings.
Case Study 2: Apoptosis Induction in Cancer Cells
Research published in a peer-reviewed journal explored the anticancer properties of the compound. The study found that treatment with Reactive Blue 2 led to significant apoptosis in cancer cell lines through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 1-Amino-4-((4-chloro-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid involves its ability to interact with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their structure and function. The sulpho and chloro groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
- Solubility : The number and position of sulphonic acid groups directly influence solubility. The target compound and RB2 (both with two sulphonic acids) exhibit higher aqueous solubility than the methoxyphenyl variant (one sulphonic acid) .
- Reactivity : Chlorine substituents (e.g., target compound) enhance electrophilic reactivity, whereas methoxy groups () reduce it .
- Binding Affinity : Triazine-containing analogs like RB2 show stronger binding to biological macromolecules due to additional hydrogen-bonding sites .
Toxicity and Regulatory Profiles
Biological Activity
1-Amino-4-((4-chloro-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, also known as Reactive Blue 2 or Cibacron Blue, is a synthetic organic compound primarily used in textile dyeing and as a biological probe. Its complex structure contributes to its diverse biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C20H13ClN2O8S2
- Molecular Weight : 508.90 g/mol
- CAS Number : 59969-87-8
- LogP : 1.11
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, impacting cell proliferation and survival.
- DNA Interaction : The compound can intercalate into DNA, which may lead to disruption of replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, leading to apoptosis.
Biological Activity Overview
The following table summarizes the biological activities associated with 1-Amino-4-((4-chloro-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid:
Antimicrobial Activity
A study demonstrated that Reactive Blue 2 displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as an antibacterial agent.
Anticancer Properties
Research conducted on various cancer cell lines indicated that the compound induces apoptosis through the mitochondrial pathway. The activation of caspases was observed, confirming its role in programmed cell death.
Enzyme Interaction
Investigations into the enzyme inhibition profile showed that Reactive Blue 2 effectively inhibits cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could have implications for drug interactions in therapeutic settings.
Q & A
Q. What are the recommended methods for synthesizing this compound, and how can purity be optimized?
Synthesis typically involves sulfonation and amination steps. A common approach is to start with anthraquinone derivatives, followed by selective sulfonation at the 2-position using fuming sulfuric acid. Subsequent amination with 4-chloro-3-sulfanilic acid under alkaline conditions (pH 8–9) introduces the aromatic amino group. Purity optimization requires:
- Recrystallization : Use ethanol-water mixtures to remove unreacted sulfonic acid intermediates.
- Ion-exchange chromatography : Separate sodium salts (common byproducts) using Dowex 50WX8 resin .
- HPLC analysis : Monitor purity with a C18 column and UV detection at 254 nm (λmax for anthraquinone moieties) .
Q. How can structural confirmation be achieved using spectroscopic techniques?
- <sup>1</sup>H NMR : Anthraquinone protons (δ 7.8–8.2 ppm) and aromatic amino groups (δ 6.5–7.2 ppm) confirm substitution patterns. Chlorine substituents deshield adjacent protons by ~0.3 ppm .
- FT-IR : Sulfonic acid S=O stretches (1180–1250 cm<sup>-1</sup>) and anthraquinone C=O (1660–1680 cm<sup>-1</sup>) validate functional groups .
- Mass Spectrometry : ESI-MS in negative mode shows [M–H]<sup>–</sup> peaks around m/z 550–560, with fragmentation patterns matching sulfonate loss (Δm/z 80) .
Advanced Research Questions
Q. How do solvent polarity and pH affect the compound’s photostability in aqueous solutions?
Photodegradation studies reveal:
- pH-dependent stability : Degradation rates increase under alkaline conditions (pH > 9) due to sulfonate group hydrolysis. At pH 7, half-life (t1/2) exceeds 48 hours under UV light (365 nm) .
- Solvent effects : Acetonitrile-water mixtures (1:1) reduce radical formation compared to pure water, as shown by EPR spin-trapping experiments .
Q. What contradictions exist in reported catalytic applications, and how can they be resolved?
Some studies propose this compound as a redox mediator in dye-sensitized solar cells (DSSCs), while others report inefficiency due to:
- Steric hindrance : Bulky sulfophenyl groups limit electron transfer. Compare with smaller analogues (e.g., 1-amino-4-methylanthraquinone-2-sulfonate, which shows higher Jsc values) .
- Solution-phase aggregation : UV-vis spectra in acetonitrile show hypsochromic shifts at >1 mM concentrations, indicating π-stacking. Use surfactants (e.g., CTAB) to mitigate aggregation .
Resolution : Optimize substituent geometry (e.g., meta vs. para sulfophenyl placement) and test in thin-film configurations to reduce bulk-phase limitations .
Q. What methodologies are recommended for analyzing environmental persistence and ecotoxicity?
- OECD 301F biodegradation test : Low mineralization (<20% in 28 days) suggests persistence .
- Daphnia magna acute toxicity : EC50 = 12 mg/L (96 hr), linked to sulfonate-induced osmoregulatory disruption .
- Advanced oxidation processes (AOPs) : TiO2/UV treatment degrades 95% of the compound within 60 minutes, with LC-MS confirming breakdown into non-toxic sulfonic acid fragments .
Q. How can computational modeling predict interactions with biological targets?
- Docking studies : Use AutoDock Vina to model binding to human serum albumin (HSA). The sulfophenyl group interacts with Lys199 and Arg222 residues (ΔG = −8.2 kcal/mol) .
- MD simulations : AMBER force fields show stable binding over 50 ns, but chloro substituents induce minor conformational changes in HSA’s subdomain IIA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
